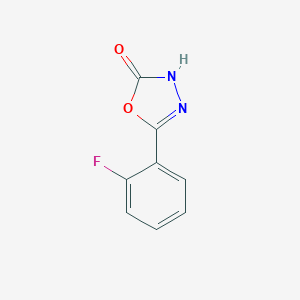
6-(trifluorometil)-2,3,4,9-tetrahidro-1H-carbazol
Descripción general
Descripción
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazoles are heterocyclic aromatic organic compounds that have been widely studied due to their diverse biological activities and potential applications in various fields such as medicine, materials science, and organic electronics. The trifluoromethyl group (-CF₃) attached to the carbazole ring significantly influences the compound’s chemical properties, making it an interesting subject for research and industrial applications.
Aplicaciones Científicas De Investigación
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Carbazole derivatives, including 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole, have shown potential as bioactive compounds with antimicrobial, antiviral, and anticancer activities. They are investigated for their interactions with biological targets and their potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to modulate biological pathways and target specific proteins or enzymes.
Industry: In the materials science field, carbazole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a strong acid catalyst can lead to the formation of the desired carbazole derivative. The reaction typically requires heating and may involve additional steps such as purification and isolation of the product.
Industrial Production Methods
In an industrial setting, the production of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of suitable solvents and catalysts is crucial to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced carbazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction can produce 2,3,4,9-tetrahydro-1H-carbazole. Substitution reactions can lead to a variety of functionalized carbazole derivatives.
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. For example, the compound may inhibit the activity of specific enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole: Contains a chlorine atom instead of a trifluoromethyl group.
6-fluoro-2,3,4,9-tetrahydro-1H-carbazole: Features a fluorine atom in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole imparts unique properties such as increased lipophilicity, metabolic stability, and electronic effects. These characteristics can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINYVRIEKBPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315979 | |
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2805-84-7 | |
| Record name | 2805-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-oxo-2-(4-phenylphenyl)ethyl] 2-aminobenzoate](/img/structure/B152584.png)







